molecular formula C23H16BrN5O5S B2833230 (2E)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)ethan-1-one CAS No. 324064-54-2

(2E)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)ethan-1-one

Cat. No.: B2833230
CAS No.: 324064-54-2
M. Wt: 554.38
InChI Key: HPNCGYIEOUVBIW-HPNDGRJYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)ethan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bromophenyl group, an oxadiazole ring, a methoxyaniline moiety, and a nitrophenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)ethan-1-one typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring. This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The bromophenyl group is introduced via bromination reactions, while the methoxyaniline and nitrophenyl groups are incorporated through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (2E)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)ethan-1-one may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, this compound could be investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.

Mechanism of Action

The mechanism of action of (2E)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

  • [5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl] (1E)-N-(4-methoxyanilino)-2-(4-nitrophenyl)-2-oxoethanimidothioate
  • [5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl] (1E)-N-(4-methoxyanilino)-2-(4-nitrophenyl)-2-oxoethanimidothioate

Uniqueness

The uniqueness of (2E)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] (1E)-N-(4-methoxyanilino)-2-(4-nitrophenyl)-2-oxoethanimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN5O5S/c1-33-19-11-7-17(8-12-19)25-27-22(20(30)14-5-9-18(10-6-14)29(31)32)35-23-28-26-21(34-23)15-3-2-4-16(24)13-15/h2-13,25H,1H3/b27-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNCGYIEOUVBIW-HPNDGRJYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])SC3=NN=C(O3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/N=C(\C(=O)C2=CC=C(C=C2)[N+](=O)[O-])/SC3=NN=C(O3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.